molecular formula C5H2FN3 B13464729 4-Fluoropyrimidine-5-carbonitrile

4-Fluoropyrimidine-5-carbonitrile

Cat. No.: B13464729
M. Wt: 123.09 g/mol
InChI Key: FBFSPFYZCJNDHH-UHFFFAOYSA-N
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Description

4-Fluoropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, pyrimidinones, and fused pyrimidine derivatives .

Scientific Research Applications

4-Fluoropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, fluorinated pyrimidines like this compound can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells . Additionally, the compound can interact with RNA-modifying enzymes, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H2FN3

Molecular Weight

123.09 g/mol

IUPAC Name

4-fluoropyrimidine-5-carbonitrile

InChI

InChI=1S/C5H2FN3/c6-5-4(1-7)2-8-3-9-5/h2-3H

InChI Key

FBFSPFYZCJNDHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)F)C#N

Origin of Product

United States

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